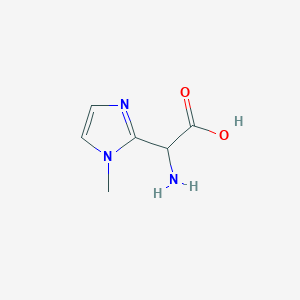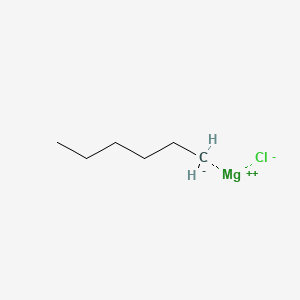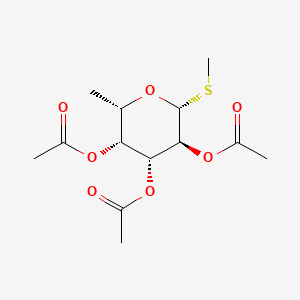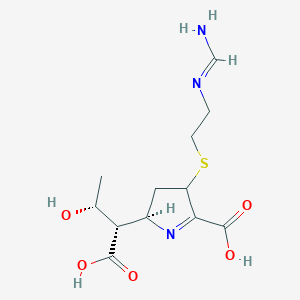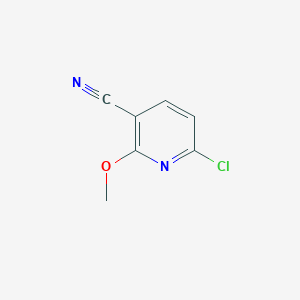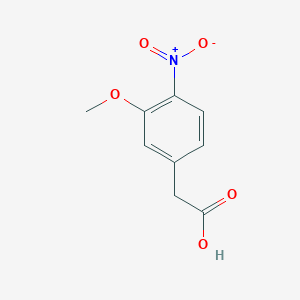
2-(3-Methoxy-4-nitrophenyl)acetic acid
概要
説明
“2-(3-Methoxy-4-nitrophenyl)acetic acid” is a chemical compound with the linear formula C9H9NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular weight of “this compound” is 211.176 . The InChI code for this compound is 1S/C9H9NO5/c1-15-8-3-2-6 (5-9 (11)12)4-7 (8)10 (13)14/h2-4H,5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Hydrogen Bonding and Deprotonation Equilibria
Research highlights the significance of 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives in understanding hydrogen bonding and deprotonation equilibria. Studies on urea and thiourea derivatives reveal insights into the deprotonation of receptors and formation of hydrogen-bonded complexes with anions, emphasizing the complex's stability constants and pKa values in different solvents. This understanding is crucial for designing more efficient chemical sensors and catalysts (Pérez-Casas & Yatsimirsky, 2008).
Protective Group in Organic Synthesis
The utility of related nitrophenylacetic acid derivatives as protective groups for hydroxyl functions in synthetic chemistry is documented. The introduction of (2-nitrophenyl)acetyl groups to protect hydroxyl functions without affecting other sensitive functional groups showcases the flexibility and efficiency of these compounds in complex organic synthesis processes (Daragics & Fügedi, 2010).
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of indole-2-acetic acid methyl esters, highlighting its role in synthesizing complex molecules and facilitating diverse chemical transformations (Modi, Oglesby, & Archer, 2003).
Solubility and Solute Transfer Studies
Investigations into the solubility and solute transfer of various compounds into solvents like 2-methoxyethanol incorporate this compound derivatives. These studies contribute to our understanding of solute behavior in different media, crucial for designing pharmaceuticals and optimizing industrial processes (Hart et al., 2015).
Synthesis of Nitro-Mannich Reaction Products
The compound's derivatives are also important in the synthesis of β-nitroamines via the nitro-Mannich reaction, showcasing the role of acetic acid in promoting these reactions and yielding significant insights into the mechanistic aspects of such transformations (Anderson, Blake, Howell, & Wilson, 2005).
Safety and Hazards
作用機序
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various biological targets.
Mode of Action
Nitrobenzenes, the class of compounds to which it belongs, typically interact with their targets through the nitro group
Biochemical Pathways
Nitrobenzenes can participate in a variety of biochemical reactions, but the specific pathways influenced by this compound remain to be determined .
Result of Action
特性
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-4-6(5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJOYCYODQOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587854 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5803-22-5 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
